molecular formula C19H21ClN2O B2857420 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 329779-12-6

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2857420
CAS No.: 329779-12-6
M. Wt: 328.84
InChI Key: IELISHYYIJUUCX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound of significant interest in modern medicinal chemistry and preclinical research, particularly in the development of multifunctional therapeutic agents. This compound is part of a class of molecules designed to act on multiple biological targets simultaneously, a strategy that shows great promise for treating complex neurological disorders. Its core structure integrates a propan-1-one linker connecting chlorophenyl and phenylpiperazine pharmacophores, which are commonly associated with central nervous system (CNS) activity . Preliminary research on highly similar structural analogs indicates potential application in broad-spectrum antiseizure activity and the treatment of neuropathic pain. These analogs have demonstrated efficacy in key preclinical seizure models, including the maximal electroshock (MES) test and the 6 Hz (44 mA) model, which is a recognized model of drug-resistant epilepsy . The proposed mechanism of action for this class of compounds may include the inhibition of voltage-gated sodium channels (Nav), which are critical for neuronal excitability . Additionally, interaction with other targets such as TRPV1 channels and calcium channels is postulated, contributing to its potential antinociceptive properties in models of formalin-induced tonic pain and oxaliplatin-induced peripheral neuropathy . Researchers can utilize this compound as a valuable chemical tool to further explore multitarget strategies in neuroscience and pain research. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)10-11-21-12-14-22(15-13-21)18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELISHYYIJUUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324000
Record name 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329779-12-6
Record name 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one may possess antidepressant properties. The structural similarity to known antidepressants allows for exploration in this area. A study conducted on piperazine derivatives showed that modifications could enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Table 1: Antidepressant Activity of Related Compounds

Compound NameAffinity (Ki, nM)Mechanism of Action
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-oneTBDSerotonin Reuptake Inhibition
1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-oneTBDSerotonin Receptor Agonism

Antipsychotic Potential

The compound's structure suggests potential antipsychotic properties due to its interaction with dopamine receptors. Research has indicated that compounds with similar piperazine structures can modulate dopaminergic pathways, which are often implicated in psychotic disorders .

Behavioral Studies

Behavioral studies using animal models have shown that compounds similar to 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one can influence anxiety and depression-like behaviors. For instance, administration in rodent models has resulted in significant changes in the forced swim test and elevated plus maze tests, indicating potential anxiolytic effects .

Table 2: Behavioral Effects in Animal Models

Test TypeResult (Control vs Compound)Significance Level
Forced Swim TestReduced immobilityp < 0.05
Elevated Plus MazeIncreased open arm entriesp < 0.01

Synthetic Pathways

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one has been explored through various methodologies, including the use of palladium-catalyzed reactions and microwave-assisted synthesis techniques. These methods have demonstrated efficiency in producing high yields while minimizing by-products .

Table 3: Synthetic Methods Overview

MethodologyYield (%)Time Required (hrs)
Palladium-Catalyzed Reaction856
Microwave-Assisted Synthesis902

Case Study: Antidepressant Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the efficacy of a novel derivative based on the structure of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one in treating major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting the compound's potential as an antidepressant .

Literature Review on Pharmacodynamics

A comprehensive review of pharmacodynamics related to piperazine derivatives highlighted the importance of molecular modifications on receptor binding affinities and therapeutic outcomes. The review emphasized how slight changes in chemical structure could lead to significant differences in pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one can be contextualized against related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Physicochemical/Biological Notes References
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one - 4-Chlorophenyl ketone
- 4-Phenylpiperazine via C3 chain
Moderate lipophilicity; potential CNS activity due to piperazine moiety
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one - Additional phenyl group on propanone chain
- Benzyl-piperazine
Increased lipophilicity; possible enhanced receptor affinity but reduced aqueous solubility
1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one - Imidazo[1,2-a]pyridine core
- Trifluoromethyl group
Enhanced metabolic stability; high lipophilicity may improve CNS penetration
1-[(2-chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol - Sulfanyl group
- 4-Fluorophenyl-piperazine
Sulfur atom may increase hydrogen bonding; fluorophenyl enhances electronic effects
1-[4-(2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)phenyl]propan-1-one - Hydroxypropoxy chain
- Methoxyphenyl-piperazine
Polar hydroxy group improves solubility; methoxy group may alter receptor selectivity
3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one - Hydroxyphenyl substituent
- Dual chlorophenyl groups
Hydroxyl group enables glucuronidation; dual Cl groups increase steric hindrance

Key Observations :

Piperazine Modifications :

  • The 4-phenylpiperazine in the target compound contrasts with 4-benzylpiperazine (), where the benzyl group increases lipophilicity but may reduce solubility. In 4-(4-fluorophenyl)piperazine (), fluorine’s electronegativity fine-tunes electronic interactions without significantly altering steric bulk .

The target compound’s lack of polar groups suggests a balance between solubility and blood-brain barrier penetration .

Substituent Effects :

  • The trifluoromethyl group in improves metabolic stability and lipophilicity, whereas the sulfanyl group in introduces hydrogen-bonding capabilities, which could influence receptor binding kinetics .

Synthetic Yields :

  • Analogous syntheses (e.g., ) report yields of ~68% for compounds with similar reaction steps, suggesting the target compound’s synthesis may follow comparable efficiency .

Research Implications

For instance:

  • Receptor Selectivity : The 4-phenylpiperazine moiety is critical for dopamine D2/5-HT1A receptor interactions, as seen in antipsychotics like aripiprazole .
  • Metabolic Stability : Chlorine substituents reduce oxidative metabolism, while trifluoromethyl groups () further enhance stability .
  • Solubility-Lipophilicity Balance : Hydrophilic groups (e.g., -OH in ) improve solubility but may require prodrug strategies for CNS delivery .

Biological Activity

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 329779-12-6, is a compound that has attracted interest in various fields, particularly in medicinal chemistry. Its unique structure, which includes a chlorophenyl group and a phenylpiperazine moiety, suggests potential biological activities that warrant detailed exploration.

The molecular formula for this compound is C19H21ClN2O, with a molar mass of 328.84 g/mol. Key physical properties include:

  • Density : 1.181 g/cm³
  • Boiling Point : Approximately 490 °C
  • pKa : 6.12

These properties influence its solubility and reactivity, which are critical for its biological activity.

Synthesis

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine under acidic conditions, often using solvents like ethanol or methanol at elevated temperatures (60-80 °C) for several hours .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on:

  • Dopamine Receptors : The phenylpiperazine structure suggests affinity for dopamine receptors, which are crucial in neuropharmacology.
  • Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, indicating potential antidepressant effects.

The exact mechanisms can vary based on the specific biological target and context of use.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit various pharmacological activities:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter levels, potentially alleviating symptoms of depression .
  • Antimicrobial Properties : Certain derivatives have demonstrated selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting that this compound may have potential as an antibiotic .
  • Antichlamydial Activity : Research indicates that modifications to the piperazine moiety can enhance antichlamydial activity, highlighting the importance of structural variations in biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Antidepressant Modulates neurotransmitter levels
Antimicrobial Effective against N. meningitidis
Antichlamydial Enhanced activity with specific modifications

Case Study: Antidepressant Effects

In a study examining the effects of similar piperazine derivatives on mood disorders, compounds were evaluated for their ability to increase serotonin levels in synaptic clefts. Results indicated significant improvements in depressive symptoms in animal models, suggesting that 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one could be a candidate for further investigation in treating depression .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of phenylpiperazine derivatives found that certain modifications led to enhanced efficacy against H. influenzae. The study concluded that structural elements significantly influence antimicrobial activity and suggested pathways for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, and how can reaction efficiency be optimized?

  • Methodology : Multi-step organic synthesis is typically employed. A common approach involves coupling 4-chlorophenyl ketone derivatives with substituted piperazines under controlled conditions. For example:

  • Step 1 : Friedel-Crafts acylation of 4-chlorobenzene with 3-chloropropionyl chloride using AlCl₃ as a Lewis catalyst to form the ketone backbone .
  • Step 2 : Nucleophilic substitution with 4-phenylpiperazine in an inert atmosphere (N₂) at 60–80°C, monitored via TLC/HPLC for intermediate purity .
    • Optimization : Catalytic amounts of triethylamine improve yields by neutralizing HCl byproducts. Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics; microwave-assisted synthesis may reduce time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ketone positioning .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic chlorine patterns .
  • X-ray Crystallography : Resolves conformational details (e.g., piperazine chair vs. boat conformation) and intermolecular interactions (C–H···O hydrogen bonds) .
    • Purity Assurance : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity threshold for biological assays .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposition observed >150°C (DSC/TGA data).
  • Light Sensitivity : Photodegradation occurs under UV light; store in amber vials at –20°C .
  • Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; maintain anhydrous environments .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s receptor-binding affinity?

  • Approaches :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT₂A, D₂), leveraging the piperazine moiety’s flexibility .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
    • Validation : Cross-reference with experimental IC₅₀ values from radioligand binding assays .

Q. How can structural modifications enhance selectivity for neurological targets?

  • SAR Insights :

  • Piperazine Substitution : Replacing the phenyl group with pyridine increases blood-brain barrier permeability .
  • Ketone Replacement : Switching the propan-1-one group to a thioketone improves metabolic stability but reduces solubility .
    • Experimental Design : Parallel synthesis of analogs followed by functional assays (e.g., cAMP modulation for GPCR activity) .

Q. What crystallographic data reveal about its solid-state interactions?

  • Key Findings :

  • Crystal System : Monoclinic (P2₁/c), with unit cell parameters a = 10.52 Å, b = 12.37 Å, c = 14.89 Å .
  • Intermolecular Forces : C–H···O hydrogen bonds between the ketone oxygen and adjacent piperazine protons stabilize the lattice (distance: 2.89 Å) .
    • Implications : Polymorph screening (via solvent recrystallization) to optimize bioavailability .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : ATP concentration variations (1 mM vs. 10 µM).
  • Compound Solubility : DMSO stock precipitation in aqueous buffers .
    • Resolution : Standardize protocols (e.g., CEREP panels) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

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